![molecular formula C22H26N2O3S2 B186449 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 6146-36-7](/img/structure/B186449.png)
2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound with a pyrimidine ring fused to a thieno ring, which has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that play a role in the progression of various diseases.
生化和生理效应
Studies have shown that the compound has a significant effect on the biochemical and physiological processes of the body. It has been reported to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. The compound has also been shown to have antioxidant properties, which can help protect against oxidative stress and cell damage.
实验室实验的优点和局限性
One of the advantages of using 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one in lab experiments is its potential for drug development. Its ability to inhibit specific enzymes or proteins makes it a promising lead compound for drug discovery. However, one of the limitations is the lack of information on its toxicity and side effects, which can hinder its use in clinical trials.
未来方向
There are several future directions for research on 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one. One direction is to study its potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential for use in the treatment of infectious diseases caused by bacteria and fungi. Additionally, further research can be carried out to determine its toxicity and side effects, which can help in the development of safe and effective drugs.
合成方法
The synthesis of 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one involves the reaction of 4-methoxybenzaldehyde, butyl mercaptan, and 2,6-dimethylthiopyrimidine-4,5-diamine in the presence of a catalyst. The process is carried out in a solvent at a specific temperature and pressure to obtain the desired compound.
科学研究应用
The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for drug discovery and development. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
6146-36-7 |
|---|---|
产品名称 |
2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one |
分子式 |
C22H26N2O3S2 |
分子量 |
430.6 g/mol |
IUPAC 名称 |
5-butylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H26N2O3S2/c1-5-6-11-28-21-23-19-18(16-12-22(2,3)27-13-17(16)29-19)20(25)24(21)14-7-9-15(26-4)10-8-14/h7-10H,5-6,11-13H2,1-4H3 |
InChI 键 |
SOQHOVFKQPKHFG-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)OC |
规范 SMILES |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



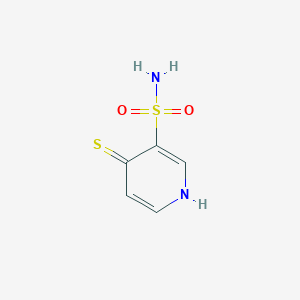
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)



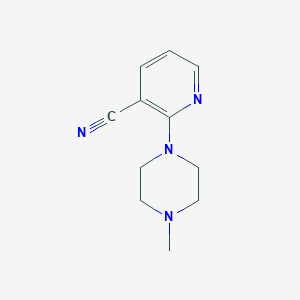
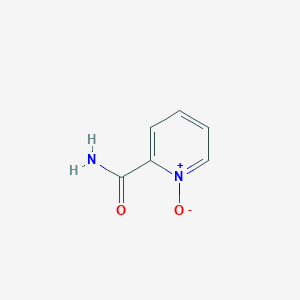

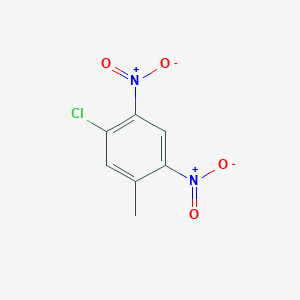
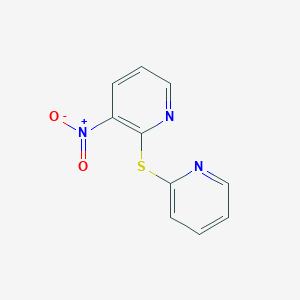
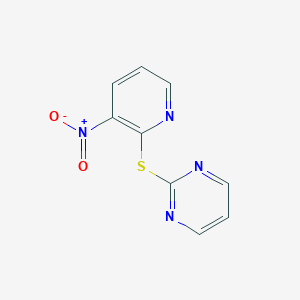

![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)